molecular formula C19H19FN4O3 B2452812 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775410-55-3

4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2452812
M. Wt: 370.384
InChI Key: JILXGNNVLGRELD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorobenzyl group, a furoyl group, a piperidinyl group, and a 1,2,4-triazolone group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (fluorobenzyl, furoyl, piperidinyl, and 1,2,4-triazolone), followed by their coupling in the correct order .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl group would likely contribute to the compound’s lipophilicity, while the piperidinyl and 1,2,4-triazolone groups could potentially form hydrogen bonds .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluorobenzyl, furoyl, piperidinyl, and 1,2,4-triazolone groups. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Antagonist Activity

  • Compounds including 4-(benzo[b]furan-3-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, which are structurally related to 4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and show potent 5-HT2 antagonist activity in vitro (Watanabe, Yoshiwara, & Kanao, 1993).

Antidepressant Potential

  • A study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally similar to the compound , demonstrates significant 5-HT2 antagonist activity. These findings suggest potential antidepressant applications (Watanabe et al., 1992).

Inotropic Activity

  • Derivatives including 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide show positive inotropic activity, potentially beneficial for heart conditions (Liu et al., 2009).

Cytotoxicity and Docking Studies

  • Similar compounds have been synthesized and evaluated for cytotoxic properties and binding analysis with human serum albumin, suggesting implications in cancer research and drug development (Govindhan et al., 2017).

Radiopharmaceutical Application

  • Analogs like 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been synthesized for potential use in radiopharmaceuticals, although they demonstrated nonspecific distribution in brain regions (Lee et al., 2000).

Analytical Method Development

  • Research on related compounds has led to the development of a highly sensitive and selective method for determining active pharmaceutical ingredients in solutions, contributing to quality control in pharmaceuticals (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its synthesis, as well as biological studies to investigate its mechanism of action and toxicity .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-5-3-13(4-6-15)12-24-17(21-22-19(24)26)14-7-9-23(10-8-14)18(25)16-2-1-11-27-16/h1-6,11,14H,7-10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILXGNNVLGRELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

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